苯并菲-9-甲酸甲酯

描述

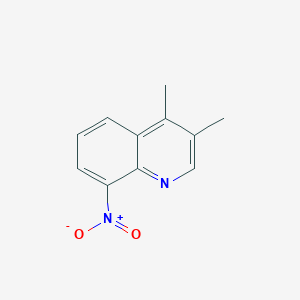

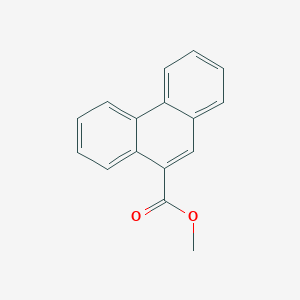

“Methyl phenanthrene-9-carboxylate” is a derivative of phenanthrene, which is a nucleus of the polyaromatic hydrocarbon family consisting of three fused benzene rings . The spectroscopic properties and photochemical behavior of methyl phenanthrene-9-carboxylate have been investigated in the absence and presence of strong Lewis acids .

Synthesis Analysis

Both syn- and anti- [2+2] heterodimers of methyl phenanthrene-9-carboxylate and benzene were synthesized from methyl phenanthrene-9-carboxylate and cyclohexa-1,4-diene . Upon irradiation of methyl phenanthrene-9-carboxylate and excess methyl orthoformate of cis-cyclohexa-3,5-diene-1,2-diol followed by hydrolysis, the syn-[2+2] cycloadduct and also four cyclodimers of methyl phenanthrene-9-carboxylate were produced .

Molecular Structure Analysis

The ground-state conformations of the free and complexed molecules have been investigated by means of NMR and Gaussian 88 calculations . The dihedral angle between the phenanthrene and the carbonyl group is found to be dependent upon the bulk of the 9-substituent and upon Lewis acid complexation .

Chemical Reactions Analysis

Photodissociation of the synthesized heterodimers were found to be adiabatic with efficiencies of 0.33 and 0.39 . An explanation is provided for their thermoreversion and photoreversion .

Physical And Chemical Properties Analysis

The fluorescence self-quenching and photodimerization of three phenanthrene derivatives have been investigated . Methyl phenanthrene-9-carboxylate undergoes self-quenching with a rate constant of 1.2×10 9 M -1 s -1 in dichloromethane to form a weakly bound, nonfluorescent excimer from which the syn head-to-tail dimer is formed efficiently .

科学研究应用

构象和光谱: 苯并菲-9-甲酸甲酯因其基态构象、光谱性质和光化学行为而受到研究,特别是在强路易斯酸存在的情况下。这些研究揭示了苯并菲和羰基之间的二面角如何根据 9-取代基的体积和路易斯酸络合而变化 (Lewis, Barancyk, & Burch, 1992).

光二聚化: 研究探索了苯并菲-9-甲酸甲酯的荧光自猝灭和光二聚化,它形成弱结合的非荧光激基,从而有效形成顺头对尾二聚体 (Lewis, Barancyk, & Burch, 1992).

合成 NMDA 受体调节剂的类似物: 已经报道了新型 3,9-二取代苯并菲衍生物的合成,包括苯并菲-9-甲酸甲酯类似物。这些化合物因其在 N-甲基-d-天冬氨酸 (NMDA) 受体的变构调节活性而具有重要意义,这与神经和神经退行性疾病有关 (Irvine et al., 2015).

沉积甲基化过程: 苯并菲-9-甲酸甲酯与地质过程有关,特别是在苯并菲的沉积甲基化中。这项研究有助于理解地质环境中有机化合物的形成和转化 (Alexander et al., 1995).

氧化分子内偶联: 该化合物已用于苯基丙烯酸及其衍生物的分子内氧化偶联中,这是合成泰罗拉生物碱及其类似物的关键步骤 (Ji et al., 2014).

苯并菲衍生物研究: 对苯并菲衍生物(包括苯并菲-9-甲酸甲酯)的研究集中于了解它们的化学性质和潜在的药物应用 (Eddy, 1935).

安全和危害

未来方向

The broad-spectrum esterases may be an ecological advantage for bacteria that mineralize recalcitrant pollutants (including oil refinery products, plasticizers, and pesticides) as carbon sources under pollution pressure . They also offer a new tool for the stereo-assembly (i.e., through ester bonds) of multi-aromatic molecules with benzene rings that are useful for biology, chemistry, and materials sciences for cases in which enzyme methods are not yet available .

属性

IUPAC Name |

methyl phenanthrene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPXQWFLFUQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280591 | |

| Record name | methyl phenanthrene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl phenanthrene-9-carboxylate | |

CAS RN |

1217-49-8 | |

| Record name | NSC17522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl phenanthrene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)